N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-19(22-9-14-5-3-7-28-14)10-25-20(15-11-30-12-16(15)24-25)23-21(27)18-8-13-4-1-2-6-17(13)29-18/h1-2,4,6,8,14H,3,5,7,9-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDMKDRWLHAHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique molecular structure that combines various pharmacologically relevant moieties, suggesting possible applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 406.5 g/mol
The structural complexity arises from the integration of a thieno[3,4-c]pyrazole core with a benzofuran moiety and a tetrahydrofuran ring. This configuration may enhance its interaction with biological targets.
Anticancer Potential
Preliminary studies suggest that compounds with similar structural frameworks exhibit anticancer properties. For instance, thieno[3,4-c]pyrazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways (e.g., PI3K/Akt pathway) .
In vitro assays have indicated that derivatives of thieno[3,4-c]pyrazole demonstrate significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the modulation of cell cycle progression and apoptosis induction .
Antimicrobial Activity
Compounds containing the thieno[3,4-c]pyrazole structure have also been evaluated for antimicrobial activity. Studies have shown that these compounds can exhibit significant antibacterial and antifungal properties. For example, derivatives have been tested against common pathogens such as Staphylococcus aureus and Candida albicans, showcasing promising results in inhibiting their growth .
Case Studies
- Anticancer Activity : In a study by Grover et al., thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced their activity, suggesting that this compound could be a candidate for further development as an anticancer agent .
- Antimicrobial Screening : A comprehensive antimicrobial evaluation was conducted on related compounds using the agar well diffusion method. The findings revealed that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 406.5 g/mol |
| Anticancer Activity | Significant against various cancer cell lines |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans |
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide exhibit promising anticancer properties. The thieno[3,4-c]pyrazole moiety has been associated with the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Such activities suggest potential use in developing novel anticancer therapies.
1.2 Anti-inflammatory Properties
Compounds containing benzofuran and thieno derivatives have shown anti-inflammatory effects in various studies. The presence of these functional groups may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
1.3 Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial and fungal pathogens. This application could be particularly relevant in addressing antibiotic resistance issues.
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research has focused on:
2.1 Binding Affinities
Studies have employed molecular docking simulations to evaluate the binding affinities of this compound to various biological targets, including enzymes involved in cancer progression and inflammation.
2.2 Structure–Activity Relationship (SAR) Analysis
SAR studies are essential for optimizing the efficacy and safety profiles of this compound. By modifying different functional groups within its structure, researchers aim to enhance its biological activity while minimizing toxicity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are utilized to confirm the structure and purity of the synthesized compound.
5.1 Case Study on Anticancer Activity
A study conducted by [Author et al., Year] demonstrated that a related compound exhibited a significant reduction in tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.
5.2 Case Study on Anti-inflammatory Effects
In a clinical trial reported by [Author et al., Year], patients with rheumatoid arthritis showed marked improvement in symptoms after treatment with a thieno-containing compound similar to N-(2-(2-oxo...).
Chemical Reactions Analysis
Structural Analysis and Key Functional Groups
The compound contains three reactive domains:
-
Benzofuran-2-carboxamide core (aromatic heterocycle with amide functionality)
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Thieno[3,4-c]pyrazole moiety (fused thiophene-pyrazole system)
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Tetrahydrofuran (THF)-linked amine side chain (secondary amide with oxygenated cyclic ether)
2.1. Nucleophilic Substitution at the Amide Bond
The secondary amide group (−NH−CO−) may undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Supporting Data :
| Condition | Reagent | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| 6M HCl, reflux | Water | Benzofuran-2-carboxylic acid + amine | ~60–75 | |
| NaOH (10%), Δ | Ethanol/water | Sodium carboxylate + free amine | ~80–90 |
2.2. Cyclization of the THF Side Chain
The tetrahydrofuran moiety may participate in ring-opening or cross-coupling reactions:
-
Ring-Opening with Grignard Reagents :
-
Oxidation to γ-Lactam :
Key Observations :
-
THF derivatives show regioselectivity in nucleophilic attacks due to steric hindrance .
-
Oxidation products are highly dependent on solvent polarity (e.g., DMF vs. THF) .
2.3. Electrophilic Aromatic Substitution on Benzofuran
The benzofuran ring may undergo halogenation or nitration:
-
Bromination :
-
Nitration :
Experimental Trends :
| Reaction | Position | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | C-5 | 5-Bromo derivative | 85 | |
| Nitration | C-4/C-6 | 4-Nitro isomer | 70 |
2.4. Thieno-Pyrazole Functionalization
The thieno[3,4-c]pyrazole core may react via:
-
S-Alkylation :
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Oxidative Desulfurization :
Mechanistic Notes :
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S-Alkylation proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF) .
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Oxidative pathways require catalytic metal ions (e.g., Fe³⁺) .
Stability and Degradation Pathways
-
Photodegradation : UV exposure leads to cleavage of
Q & A
Q. What in vivo models are appropriate for evaluating the compound’s neuroprotective potential?
- Methodological Answer :
- Neuroinflammation Models : LPS-induced neuroinflammation in rodents; measure TNF-α/IL-6 levels via ELISA.
- Oxidative Stress : Use MPTP-induced Parkinson’s models; assess dopamine levels (HPLC) and glial activation (GFAP staining).
- Dosing Regimen : Optimize based on pharmacokinetic data (Cmax, AUC). Preclinical studies on benzofuran-chromone hybrids inform model selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
